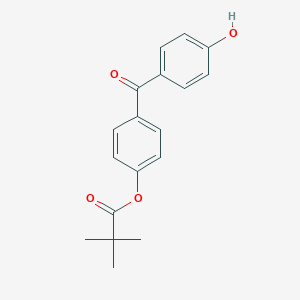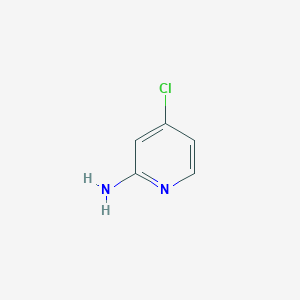
Resistoflavine
Overview
Description
Resistoflavine is a rare, boat-shaped, pentacyclic polyketide isolated from several species of Streptomyces . It has the molecular formula C22H16O7 and a molecular weight of 392.36 g/mol . This compound exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria and potent cytotoxic activity against tumor cell lines .
Mechanism of Action
Target of Action
Resistoflavine, also known as Resistoflavin, is a metabolite of the marine actinomycete S. chibaensis . It primarily targets HMO2 and HepG2 cells , which are types of human cancer cells . The compound exhibits cytotoxic activity against these cells, slowing their growth .
Mode of Action
It is known that this compound interacts with its targets (hmo2 and hepg2 cells) in a way that slows their growth and exhibits cytotoxic effects . This suggests that this compound may interfere with cellular processes essential for cell proliferation, leading to cell death.
Pharmacokinetics
It is known that this compound is soluble in dmf and dmso and is moderately soluble in methanol or ethanol . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
This compound exhibits potent cytotoxic activity against tumor cell lines in vitro . It slows the growth of these cells and is cytotoxic, with mean lethal concentrations (LC50) of 0.013 and 0.016 μg/mL for HMO2 and HepG2 cells, respectively . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.
Preparation Methods
Resistoflavine is typically isolated from marine-derived Streptomyces species . The cultivation of these Streptomyces strains involves specific growth media and conditions. For example, the marine Streptomyces isolate B8005 was derived from sediment of the Laguna de Terminos at the Gulf of Mexico and was isolated on M3-medium . The strain grows optimally at around 30°C and can tolerate a range of seawater salinity from 0% to 10% .
Chemical Reactions Analysis
Resistoflavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Resistoflavine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits potent cytotoxic activity against tumor cell lines, making it a valuable compound for cancer research . Additionally, this compound has been studied for its antibacterial properties, although its activity is relatively weak compared to other antibiotics . In the field of chemistry, this compound serves as a model compound for studying the biosynthesis of polyketides .
Comparison with Similar Compounds
Resistoflavine is similar to other polyketides such as resistomycin and tetracenomycin . Resistomycin is a quinone-related antibiotic with bactericidal and vasoconstrictive activity, while tetracenomycin is another polyketide with antibiotic properties . Compared to these compounds, this compound is unique due to its specific cytotoxic activity against tumor cell lines and its distinct boat-shaped, pentacyclic structure .
Similar Compounds::- Resistomycin
- Tetracenomycin
- 1-Hydroxy-1-norresistomycin
- Resistoflavin methyl ether
Properties
IUPAC Name |
2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXZTKQCZPGFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952156 | |
| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29706-96-5 | |
| Record name | (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resistoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)


![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)








